2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-
Overview
Description
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxamide, 3-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-5-phenyl-
- 2-Thiophenecarboxamide, N-(3,4-dimethylphenyl)-
Uniqueness
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-12-13-22(15-19(18)2)29(3)34(31,32)25-23(20-9-5-4-6-10-20)17-33-24(25)26(30)28-16-21-11-7-8-14-27-21/h4-15,17H,16H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVCCHHQHMLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114708 | |
Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105197-42-9 | |
Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105197-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301114708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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